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An In-depth Technical Guide to the Initial Clinical Trial Data of Avitinib Maleate (AC0010)

Introduction
Avitinib maleate (also known as Abivertinib or AC0010) is an orally available, third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to

selectively and irreversibly inhibit mutant forms of EGFR, including the initial activating

mutations (e.g., L858R, exon 19 deletions) and the key resistance mutation, T790M, which

often emerges after treatment with first-generation EGFR TKIs.[2][3] By sparing wild-type

EGFR, Avitinib aims to provide a better safety profile compared to less selective inhibitors.[3]

This guide summarizes the initial preclinical and clinical data, experimental protocols, and

mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action
Avitinib functions as a mutation-selective, irreversible EGFR inhibitor.[4] It forms a covalent

bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the

EGFR kinase domain.[3] This action potently inhibits the phosphorylation of EGFR and its

downstream signaling pathways, including the Akt and ERK1/2 pathways, which are critical for

cancer cell proliferation and survival.[5][6] Preclinical studies have demonstrated its high

potency against EGFR with both activating and T790M resistance mutations, while showing

significantly less activity against wild-type EGFR, thereby minimizing off-target effects.[3][5]
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The diagram below illustrates the EGFR signaling cascade in non-small cell lung cancer

(NSCLC) and the mechanism of Avitinib's intervention.
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Avitinib's targeted inhibition of mutant EGFR signaling pathways.

Data Presentation
Table 1: Preclinical Inhibitory Activity of Avitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro assays,

demonstrating Avitinib's selectivity for mutant EGFR over wild-type (WT).

Target IC50 (nM)
Selectivity vs. WT
EGFR

Reference

EGFR L858R/T790M

(Enzymatic)
0.18 ~43-fold [5]

EGFR L858R

(Enzymatic)
0.18 ~43-fold [6]

EGFR T790M

(Enzymatic)
0.18 ~43-fold [6]

Wild-Type EGFR

(Enzymatic)
7.68 - [5][6]

Mutant EGFR

Phosphorylation (NCI-

H1975 Cells)

7.3 ~115-fold [5][6]

Mutant EGFR

Phosphorylation

(NIH/3T3_TC32T8

Cells)

2.8 ~298-fold [5][6]

Table 2: Summary of Phase I Clinical Trial Efficacy (First-
in-Human)
Data from the initial dose-escalation study in patients with advanced NSCLC who acquired

resistance to a first-generation EGFR TKI.[4]
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Parameter Value Patient Population / Dose

Overall Response Rate (ORR) 36.5%
All evaluated doses, including

T790M-negative patients

Overall Response Rate (ORR) 50.0% Daily doses of ≥350 mg

Median Progression-Free

Survival (PFS)
14.0 to 35.6 weeks

Across daily doses from 350

mg to 600 mg

Recommended Phase II Dose

(RP2D)
300 mg twice daily

Based on pharmacokinetics,

safety, and efficacy

Table 3: Summary of Phase II Clinical Trial Efficacy
(Multicenter Study)
Data from the Phase II portion of a multicenter study in 209 response-evaluable Chinese

patients with EGFR T790M+ NSCLC, treated at the RP2D.[7]

Parameter Value
95% Confidence Interval
(CI)

Confirmed Objective Response

Rate (ORR)
52.2% 45.2 – 59.1%

Disease Control Rate (DCR) 88.0% 82.9 – 92.1%

Median Duration of Response

(DoR)
8.5 months 6.1 – 9.2 months

Median Progression-Free

Survival (PFS)
7.5 months 6.0 – 8.8 months

Table 4: Common Treatment-Emergent Adverse Events
(Phase I)
Summary of the most common adverse events (AEs) of any grade and Grade ≥3 AEs from the

first-in-human study (n=52).[4]
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Adverse Event Any Grade Frequency Grade ≥3 Frequency

Diarrhea 75% Not Specified

Skin Rash 48% 4%

Alanine Transaminase (ALT)

Increased
44% 12%

Experimental Protocols
First-in-Human Phase I Study Protocol

Study Design: A first-in-human, dose-escalation study using a modified three-plus-three

design to determine the maximum tolerated dose (MTD) and recommended Phase II dose

(RP2D).[4]

Patient Population: Patients with advanced or recurrent NSCLC who had acquired resistance

to a first-generation EGFR TKI. The dose-expansion phase specifically enrolled patients with

the EGFR T790M mutation.[4]

Treatment Regimen: Patients received escalating daily doses of Avitinib (AC0010) ranging

from 50 mg to 600 mg, administered orally in 28-day cycles.[4]

Primary Endpoints: To determine MTD, RP2D, safety, and pharmacokinetics.[4]

Secondary Endpoints: To assess the antitumor activity of Avitinib.[4]

Assessments: Tumor responses were evaluated every 6 weeks. Safety was monitored

through adverse events, vital signs, and laboratory tests.[8] Plasma cell-free DNA was

sequenced before and after treatment to analyze T790M allele frequency and identify

potential resistance mechanisms.[4]

Phase I/II Multicenter Study Protocol
Study Design: A single-arm, multicenter, open-label clinical trial with a Phase I dose-

escalation component followed by a Phase II expansion component.[7][8]
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Patient Population (Phase II): Adult Chinese patients with EGFR T790M-positive NSCLC

whose disease had progressed after prior treatment with an EGFR inhibitor.[7]

Treatment Regimen (Phase II): Patients received the RP2D of Avitinib at 300 mg twice daily,

administered orally in continuous 21-day cycles.[7]

Primary Endpoints:

Phase I: Establish the RP2D.[7]

Phase II: Objective Response Rate (ORR) as assessed by an Independent Review

Committee.[7][8]

Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS),

Disease Control Rate (DCR), and Overall Survival (OS).[8]

Assessments: Efficacy was evaluated based on ORR, DOR, PFS, DCR, and OS. Safety was

assessed by monitoring adverse events, vital signs, and clinical laboratory parameters.[8]

Clinical Trial Workflow
The diagram below outlines the typical workflow for the initial Phase I/II clinical trials of Avitinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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